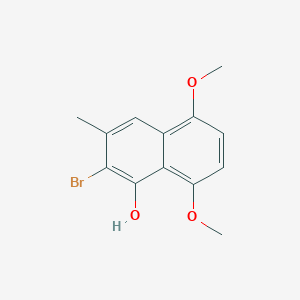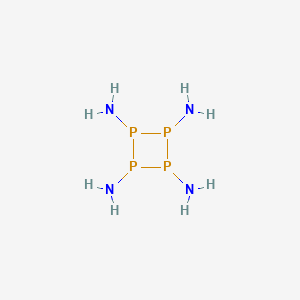![molecular formula C19H20OSe2 B14337079 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one CAS No. 103381-78-8](/img/structure/B14337079.png)
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a bis(phenylselanyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with bis(phenylselanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the nucleophilic attack on the bis(phenylselanyl)methane. The reaction is conducted under an inert atmosphere to prevent oxidation of the selenium-containing groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the bis(phenylselanyl)methyl group can be oxidized to form selenoxides or selenones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
科学的研究の応用
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their potential as antioxidants and in cancer therapy.
作用機序
The mechanism by which 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one exerts its effects is primarily related to the reactivity of the selenium atoms. Selenium can undergo redox reactions, which can influence various biochemical pathways. The compound may interact with molecular targets such as enzymes or proteins, modulating their activity through redox mechanisms .
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound without the bis(phenylselanyl)methyl group.
Bis(phenylselanyl)methane: The selenium-containing group without the cyclohexanone core.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is unique due to the presence of both a cyclohexanone core and bis(phenylselanyl)methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
103381-78-8 |
|---|---|
分子式 |
C19H20OSe2 |
分子量 |
422.3 g/mol |
IUPAC名 |
2-[bis(phenylselanyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H20OSe2/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2 |
InChIキー |
XSRBNEZVFUEAAA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


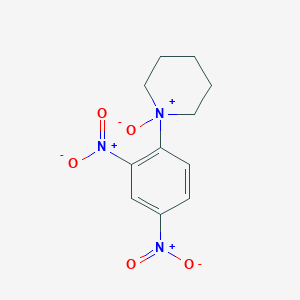
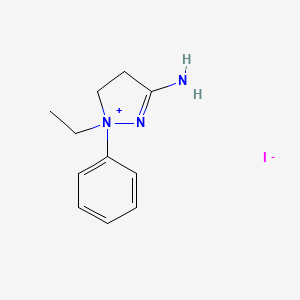
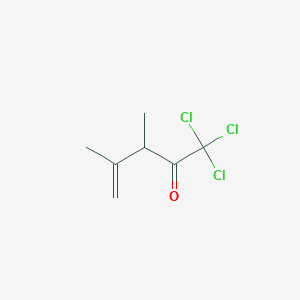
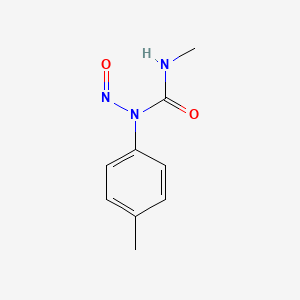
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
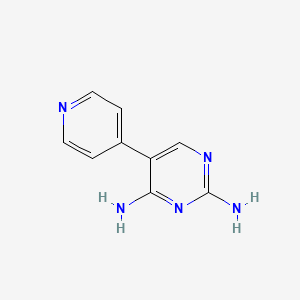
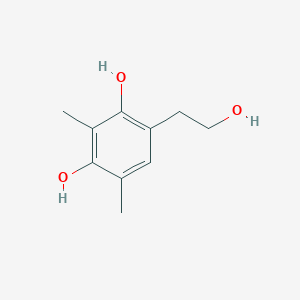
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
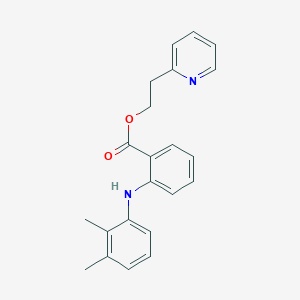
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
